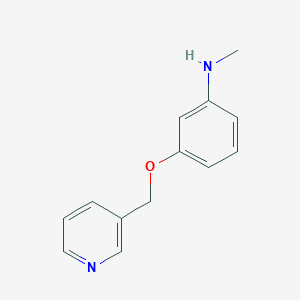
N-methyl-3-(3-pyridinylmethoxy)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-[(pyridin-3-yl)methoxy]aniline is an organic compound that belongs to the class of aniline derivatives It features a pyridine ring attached to a methoxy group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-[(pyridin-3-yl)methoxy]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-hydroxypyridine and N-methylaniline.
Methoxylation: The hydroxyl group of 3-hydroxypyridine is converted to a methoxy group using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for N-methyl-3-[(pyridin-3-yl)methoxy]aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-[(pyridin-3-yl)methoxy]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, dimethylformamide, various nucleophiles.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
Scientific Research Applications
N-methyl-3-[(pyridin-3-yl)methoxy]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antidepressants and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and bioactive molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-methyl-3-[(pyridin-3-yl)methoxy]aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-[(pyridin-2-yl)methoxy]aniline: Similar structure but with the pyridine ring attached at the 2-position.
N-methyl-3-[(pyridin-4-yl)methoxy]aniline: Similar structure but with the pyridine ring attached at the 4-position.
N-methyl-3-[(quinolin-3-yl)methoxy]aniline: Similar structure but with a quinoline ring instead of a pyridine ring.
Uniqueness
N-methyl-3-[(pyridin-3-yl)methoxy]aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-methyl-3-(pyridin-3-ylmethoxy)aniline |
InChI |
InChI=1S/C13H14N2O/c1-14-12-5-2-6-13(8-12)16-10-11-4-3-7-15-9-11/h2-9,14H,10H2,1H3 |
InChI Key |
VAZJXVROYDZKER-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC=C1)OCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















